molecular formula C15H11NO2S B5051964 (4Z)-2-(2-methylphenyl)-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5-one

(4Z)-2-(2-methylphenyl)-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5-one

Cat. No.: B5051964
M. Wt: 269.3 g/mol
InChI Key: UMHDIRZIQPSSFM-LCYFTJDESA-N
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Description

(4Z)-2-(2-methylphenyl)-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5-one is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(2-methylphenyl)-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5-one typically involves the condensation of 2-methylbenzaldehyde with thiophene-2-carbaldehyde in the presence of an appropriate catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-(2-methylphenyl)-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.

    Reduction: Reduction reactions can yield reduced forms of the oxazole ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2,4-diones, while reduction could produce oxazolines.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-2-(2-methylphenyl)-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

Biologically, oxazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. Research into this compound may reveal similar bioactivities, making it a candidate for drug development.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects. Its ability to interact with biological targets such as enzymes and receptors could lead to the discovery of new treatments for various diseases.

Industry

Industrially, this compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4Z)-2-(2-methylphenyl)-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5-one would depend on its specific interactions with molecular targets. Typically, oxazole derivatives exert their effects by binding to enzymes or receptors, modulating their activity. This can lead to changes in cellular processes and biological pathways, resulting in the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5-one
  • 2-(2-Methylphenyl)-4-(phenylmethylidene)-1,3-oxazol-5-one
  • 2-(2-Methylphenyl)-4-(furan-2-ylmethylidene)-1,3-oxazol-5-one

Uniqueness

(4Z)-2-(2-methylphenyl)-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5-one is unique due to the presence of both a thiophene ring and a methylphenyl group. This combination of structural features may confer distinct chemical and biological properties, setting it apart from other oxazole derivatives.

Properties

IUPAC Name

(4Z)-2-(2-methylphenyl)-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2S/c1-10-5-2-3-7-12(10)14-16-13(15(17)18-14)9-11-6-4-8-19-11/h2-9H,1H3/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMHDIRZIQPSSFM-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=CC3=CC=CS3)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C2=N/C(=C\C3=CC=CS3)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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